molecular formula C17H15N3O2S B2515065 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide CAS No. 692869-38-8

2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No. B2515065
CAS RN: 692869-38-8
M. Wt: 325.39
InChI Key: ALHMHPNOEONPMW-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiazole-based compounds. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Scientific Research Applications

Cardiovascular Diseases

ROCK1 inhibitors have been regarded as promising drug targets for the treatment of cardiovascular diseases . ROCK1 plays a crucial role in numerous cellular functions including cell contraction, which is a key process in cardiovascular function .

Nervous System Diseases

The Rho/ROCK pathway, in which ROCK1 is a key player, is involved in the progression of various nervous system diseases . This makes ROCK1 a potential target for therapeutic interventions in these diseases .

Cancer Treatment

ROCK1 has been found to play key protumorigenic roles in several subtypes and stages of cancer development . Therefore, successfully targeting ROCK and its downstream effectors presents an interesting avenue for cancer treatment .

Cell Differentiation and Migration

ROCK1 is a serine/threonine kinase that regulates cell differentiation and migration . This makes it a potential target for research in developmental biology and tissue engineering .

Actin Organization

The Rho/ROCK pathway is involved in actin organization . Since ROCK1 is a part of this pathway, it could be a potential target for research in cell biology, particularly in studies focusing on cell structure and movement .

Cell Proliferation

ROCK1 plays a crucial role in cell proliferation . This makes it a potential target for research in cell growth and development .

Cell Survival

ROCK1 is involved in cell survival . This makes it a potential target for research in cell longevity and apoptosis .

Immune Responses

ROCK1 is responsible for the regulation of immune responses . This makes it a potential target for research in immunology .

Mechanism of Action

Target of Action

The primary target of the compound ROCK1-IN-1, also known as 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, is the Rho-associated kinases ROCK1 . ROCK1 is a serine/threonine kinase that is a downstream target of the small GTPases RhoA, RhoB, and RhoC .

Mode of Action

ROCK1-IN-1 interacts with its target, ROCK1, by altering the conformation of the protein, disrupting translocation to the plasma membrane, preventing ATP-dependent phosphorylation, and blocking RhoA binding to ROCK1 . This interaction results in the inhibition of the ROCK pathway .

Biochemical Pathways

The action of ROCK1-IN-1 affects several biochemical pathways. ROCK1 is involved in diverse cellular activities including actin cytoskeleton organization, cell adhesion and motility, proliferation and apoptosis, remodeling of the extracellular matrix and smooth muscle cell contraction . By inhibiting ROCK1, ROCK1-IN-1 can impact these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of ROCK1-IN-1’s action include the regulation of smooth muscle cell contraction, cell migration, and maintenance of cell viability and morphology, in part by regulating stress fibers and focal adhesions . Inhibition of ROCK1 by ROCK1-IN-1 can also lead to changes in energy expenditure, glucose uptake, and lipid metabolism via inhibition of AMPK2α and modulation of insulin signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ROCK1-IN-1. For instance, the subcellular localization and activation of ROCK1 can affect the impact of ROCK1-IN-1 . Additionally, other environmental factors such as the presence of other signaling molecules and the physiological state of the cell can also influence the action of ROCK1-IN-1 .

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-14-4-2-12(3-5-14)10-16(21)20-17-19-15(11-23-17)13-6-8-18-9-7-13/h2-9,11H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHMHPNOEONPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

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